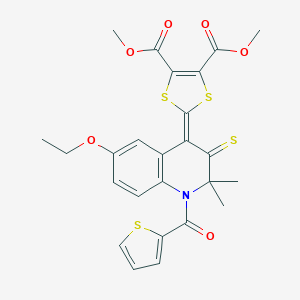

![molecular formula C20H18N2O4S2 B407215 N-[5-(3-ethoxy-4-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-phenylacetamide CAS No. 300559-25-5](/img/structure/B407215.png)

N-[5-(3-ethoxy-4-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-phenylacetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-[5-(3-ethoxy-4-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-phenylacetamide is a useful research compound. Its molecular formula is C20H18N2O4S2 and its molecular weight is 414.5g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antimicrobial and Antifungal Applications

Rhodanine derivatives have been synthesized and evaluated for their potential as antimicrobial agents against a variety of bacterial, mycobacterial, and fungal pathogens. Some derivatives have shown significant activity against Mycobacterium tuberculosis and non-tuberculous mycobacteria, as well as methicillin-resistant Staphylococcus aureus (MRSA) among Gram-positive bacteria. The activity against Gram-negative and fungal pathogens was found to be marginal in some cases, indicating a selective efficacy profile (Krátký, Vinšová, & Stolaříková, 2017). Further investigations into rhodanine-based molecules synthesized through efficient procedures have also highlighted their antimicrobial properties, particularly against bacterial strains like Pseudomonas aeruginosa and Escherichia coli, and fungal strains such as Candida albicans and Aspergillus niger (Rana, Desai, & Jauhari, 2014).

Anti-inflammatory Activity

Studies have also explored rhodanine derivatives for their anti-inflammatory properties. Derivatives synthesized from specific reactions demonstrated significant anti-inflammatory activity, showcasing the versatility of the rhodanine scaffold in the development of potential anti-inflammatory agents (Sunder & Maleraju, 2013).

Antidiabetic Potential

The inhibition of aldose reductase, an enzyme involved in diabetic complications, by rhodanine-3-acetamide derivatives, highlights another significant application of these compounds. Certain derivatives have shown promising in vitro inhibitory potential against aldose and aldehyde reductase enzymes, suggesting their utility in managing diabetic complications. The most potent compounds against aldose reductase showcased higher inhibition than standard drugs, indicating their potential as effective antidiabetic agents (Bacha et al., 2021).

Wirkmechanismus

Target of Action

The primary target of this compound is the enzyme tyrosinase . Tyrosinase is a multifunctional copper-containing enzyme that plays a crucial role in the production of melanin, a pigment responsible for skin color .

Mode of Action

The compound interacts with tyrosinase through uncompetitive inhibition . This means that the compound binds to the enzyme-substrate complex, preventing the reaction from proceeding. The 3-ethoxy-4-hydroxybenzylidene ring of the compound fits well in the active site of the enzyme, forming π-aryl interactions with Ala286 and Val283 . The 4-OH of the hydroxybenzylidene ring forms interactions with the imidazole group of His85 and His263 .

Biochemical Pathways

The compound affects the melanogenesis pathway by inhibiting tyrosinase . This enzyme catalyzes the hydroxylation of tyrosine to 3,4-dihydroxyphenylalanine (DOPA), and the oxidation of DOPA to dopaquinone . By inhibiting tyrosinase, the compound prevents the formation of melanin, thereby affecting skin pigmentation.

Result of Action

By inhibiting tyrosinase, the compound can potentially reduce melanin production, leading to a decrease in skin pigmentation . This makes it a potential candidate for treating hyperpigmentation disorders and for use in the cosmetic industry as a skin-whitening agent .

Eigenschaften

IUPAC Name |

N-[(5Z)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-phenylacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O4S2/c1-2-26-16-10-14(8-9-15(16)23)11-17-19(25)22(20(27)28-17)21-18(24)12-13-6-4-3-5-7-13/h3-11,23H,2,12H2,1H3,(H,21,24)/b17-11- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMXLJWOCCUSFLO-BOPFTXTBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)NC(=O)CC3=CC=CC=C3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=C(C=CC(=C1)/C=C\2/C(=O)N(C(=S)S2)NC(=O)CC3=CC=CC=C3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Dimethyl 2-[2,2,6,7-tetramethyl-3-sulfanylidene-1-(thiophene-2-carbonyl)quinolin-4-ylidene]-1,3-dithiole-4,5-dicarboxylate](/img/structure/B407133.png)

![1-(3-chlorophenyl)-5-(2,4-dichlorophenyl)spiro[3a,6a-dihydro-1H-furo[3,4-c]pyrrole-3,2'-indene]-1',3',4,6-tetrone](/img/structure/B407135.png)

![Tetramethyl 5',5',8',9'-tetramethyl-6'-(2-thienylcarbonyl)-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B407137.png)

![6-(2,3-dichlorophenyl)-5a,6-dihydro-5H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-one](/img/structure/B407140.png)

![Dimethyl 2-[4-(diethylamino)phenyl]-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate](/img/structure/B407141.png)

![Ethyl 2-({[3-amino-4-(4-methoxyphenyl)-6-phenylthieno[2,3-b]pyridin-2-yl]carbonyl}amino)-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B407142.png)

![3-amino-6-(4-methylphenyl)-4-phenyl-N-[3-(trifluoromethyl)phenyl]thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B407143.png)

![Ethyl 2-[({[4-(1,3-benzodioxol-5-yl)-3-cyano-6-phenyl-2-pyridinyl]sulfanyl}acetyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B407145.png)

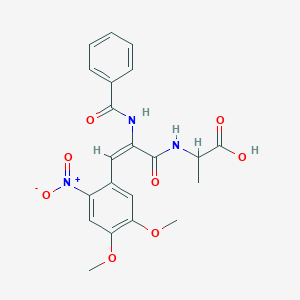

![N-[1-[(4-hydroxyanilino)carbonyl]-2-(2-thienyl)vinyl]benzamide](/img/structure/B407147.png)

![N-[1-[(2-hydroxyanilino)carbonyl]-2-(2-thienyl)vinyl]benzamide](/img/structure/B407150.png)

![2-{[2-(2,4-Dichlorophenyl)-2-oxoethyl]thio}-6-thien-2-ylnicotinonitrile](/img/structure/B407153.png)

![3-(4-fluorophenyl)-2-[2-(3-oxo-3H-benzo[f]chromen-2-yl)-1,3-thiazol-4-yl]acrylonitrile](/img/structure/B407155.png)